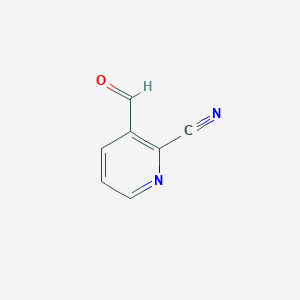

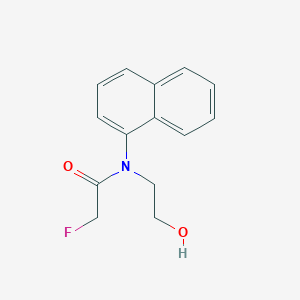

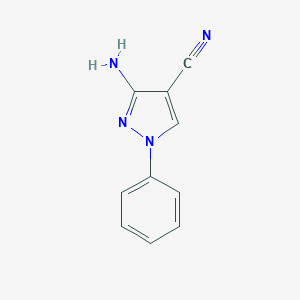

3-Formylpicolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Formylpicolinonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and chemical reactions that could be relevant to understanding the chemistry of 3-formylpicolinonitrile. The first paper discusses the use of 2-acyloxy-3-phenylthiopropionitriles as a formylcarbonium ion synthon, which suggests a potential method for synthesizing related compounds . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which involves the formation of various bonds and rings, indicating a complex reaction pathway that might be applicable to the synthesis of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of acyloxyacrylonitriles and aryl aldehydes. In the first paper, the synthesis of S-phenylcysteine and 2-phenylthio enamines from 2-acyloxy-3-phenylthiopropionitriles is achieved through a Michael addition followed by further transformations . The second paper outlines a one-pot, three-component reaction to synthesize spiro-cyclic compounds, which could provide insights into multi-step synthesis processes that might be applicable to 3-formylpicolinonitrile .

Molecular Structure Analysis

While the molecular structure of 3-formylpicolinonitrile is not directly analyzed in the papers, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves the formation of a complex structure with multiple rings and bonds . This indicates that the molecular structure of related compounds can be quite intricate, with the potential for multiple reactive sites that could influence the reactivity and properties of 3-formylpicolinonitrile.

Chemical Reactions Analysis

The papers describe chemical reactions that involve the formation of new bonds and ring structures. The first paper demonstrates the transformation of 2-acyloxyacrylonitriles into other compounds, which could be relevant to the reactivity of the formyl group in 3-formylpicolinonitrile . The second paper's synthesis of spiro-cyclic compounds involves sequential Prins and Ritter reactions, which are types of chemical reactions that could potentially be used in the synthesis or modification of 3-formylpicolinonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formylpicolinonitrile are not discussed in the provided papers. However, the properties of the synthesized compounds in the papers could provide some indirect information. For example, the reactivity of the acyloxyacrylonitriles and the stability of the spiro-cyclic compounds under the reaction conditions described could offer insights into the stability and reactivity of similar compounds, including 3-formylpicolinonitrile .

Applications De Recherche Scientifique

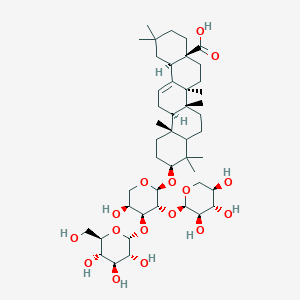

- Summary of the Application : 3-Formylpicolinonitrile is used as a starting material in the synthesis of new trans-A2B2-porphyrins . Porphyrins are macrocyclic compounds that play vital roles in biological processes and have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells (DSSC), photosynthesis, and photodynamic therapy .

- Methods of Application or Experimental Procedures : The synthesis involves sequential multistep reactions starting from 4-methylphthalic acid . The resulting macrocycles were characterized by 1H NMR, 13C NMR, 19F NMR, 1H–1H COSY NMR, and MALDI-TOF mass spectrometry .

- Results or Outcomes : The synthesized porphyrins were found to have small energy band gap values, making them good candidates for solar cell systems and photocatalysis . Computational studies were performed on the porphyrins to investigate various factors such as structural features, electronic energy, energy gaps, and aromaticity .

Safety And Hazards

Propriétés

IUPAC Name |

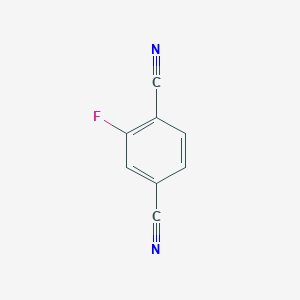

3-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGRQNFJCFRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563710 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylpicolinonitrile | |

CAS RN |

131747-66-5 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)